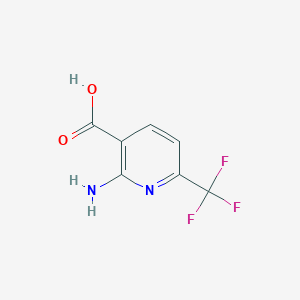

2-amino-6-(Trifluoromethyl)nicotinic acid

Vue d'ensemble

Description

2-Amino-6-(trifluoromethyl)nicotinic acid is a chemical compound that is part of the nicotinic acid derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry. The trifluoromethyl group attached to the pyridine ring is a common motif in pharmaceuticals and agrochemicals because of its ability to modulate biological activity and increase metabolic stability .

Synthesis Analysis

The synthesis of related trifluoromethyl nicotinic acid derivatives has been explored in several studies. A practical synthesis route for 4-amino-2-(trifluoromethyl)nicotinic acid, which shares a similar structure to 2-amino-6-(trifluoromethyl)nicotinic acid, involves the lithiation of 2-(trifluoromethyl)pyridine. This is followed by a CO2 quench to introduce the carboxyl group, and subsequent steps to introduce the amino group, yielding the final product in a 50% overall yield . Although the exact synthesis of 2-amino-6-(trifluoromethyl)nicotinic acid is not detailed, the methodologies applied for the 4-amino derivative could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of nicotinic acid derivatives can be complex, with the potential for various hydrogen bonding interactions. For instance, a study on a related compound, [(nicotinic acid)2H]+I−, demonstrated the presence of hydrogen bonds forming two-dimensional layers in the crystal structure . While this study does not directly describe 2-amino-6-(trifluoromethyl)nicotinic acid, it provides insight into the types of molecular interactions that could be expected in similar compounds.

Chemical Reactions Analysis

Nicotinic acid derivatives are versatile in chemical reactions due to their reactive sites, such as the carboxyl group and the pyridine nitrogen. The presence of the trifluoromethyl group can influence the reactivity and the types of reactions these compounds can undergo. For example, the synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors involves the formation of the pyridine ring, which is a key step in the production of certain pharmaceuticals . This suggests that 2-amino-6-(trifluoromethyl)nicotinic acid could also be involved in similar synthetic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-6-(trifluoromethyl)nicotinic acid would be influenced by the presence of both the amino and trifluoromethyl groups. These substituents can affect the compound's acidity, solubility, and stability. The trifluoromethyl group, in particular, is known for increasing the lipophilicity and metabolic stability of compounds, which could make 2-amino-6-(trifluoromethyl)nicotinic acid an interesting candidate for further study in drug development . However, specific physical and chemical properties for this compound are not provided in the papers and would require further investigation.

Applications De Recherche Scientifique

HIV Research

- Field : Medical Science, specifically HIV research .

- Application : “2-amino-6-(Trifluoromethyl)nicotinic acid” is used as a scaffold to develop compounds that act as RNase H dual inhibitors . These inhibitors are being studied for their potential to inhibit HIV-1 RT-associated RNase H function and viral replication .

- Method : A series of compounds were developed on the “2-amino-6-(Trifluoromethyl)nicotinic acid” scaffold and tested for their inhibitory effects. Among the 44 tested compounds, 34 inhibited HIV-1 RT-associated RNase H function in the low micromolar range .

- Results : Seven of the tested compounds also showed the ability to inhibit viral replication in cell-based assays. The most promising compound, referred to as compound 21, inhibited RNase H function with an IC50 of 14 µM and HIV-1 replication in cell-based assays with a selectivity index greater than 10 .

Agrochemical and Pharmaceutical Ingredient

- Field : Agrochemical and Pharmaceutical Industries .

- Application : Trifluoromethylpyridine (TFMP) derivatives, which include “2-amino-6-(Trifluoromethyl)nicotinic acid”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .

- Method : TFMP derivatives are synthesized and applied in various agrochemical and pharmaceutical products. The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Biological Material or Organic Compound

- Field : Life Science Research .

- Application : “2-amino-6-(Trifluoromethyl)nicotinic acid” can be used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .

- Method : The specific method of application would depend on the particular research context. It could be used in various biochemical assays or as a building block in the synthesis of more complex molecules .

- Results : The outcomes would vary based on the specific research context .

Pharmaceutical Intermediate

- Field : Pharmaceutical Industry .

- Application : “2-amino-6-(Trifluoromethyl)nicotinic acid” is used as a pharmaceutical intermediate .

- Method : It is used in the synthesis of various pharmaceutical products. The specific method of application would depend on the particular pharmaceutical compound being synthesized .

- Results : The outcomes would vary based on the specific pharmaceutical compound being synthesized .

Raf Inhibitors for Cancer Treatment

- Field : Oncology .

- Application : “2-amino-6-(Trifluoromethyl)nicotinic acid” can be used to prepare Raf inhibitors for cancer treatment .

- Method : Raf inhibitors are a class of anti-cancer drugs that inhibit the Raf kinases, part of the ERK pathway, which is a key signaling pathway that regulates cell division and survival. “2-amino-6-(Trifluoromethyl)nicotinic acid” could be used as a building block in the synthesis of these inhibitors .

- Results : The outcomes would depend on the specific type of cancer being treated and the effectiveness of the Raf inhibitor .

Safety And Hazards

The safety information for 2-amino-6-(Trifluoromethyl)nicotinic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Orientations Futures

Compounds developed on the 2-amino-6-(Trifluoromethyl)nicotinic acid scaffold have shown promise as RNase H dual inhibitors, with some inhibiting HIV-1 RT-associated RNase H function in the low micromolar range and also inhibiting viral replication in cell-based assays . This suggests potential future directions for the development of new allosteric RNase H inhibitors active against viral replication .

Propriétés

IUPAC Name |

2-amino-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(6(13)14)5(11)12-4/h1-2H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAHVTPLUOJADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470607 | |

| Record name | 2-amino-6-(Trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-6-(Trifluoromethyl)nicotinic acid | |

CAS RN |

890302-02-0 | |

| Record name | 2-amino-6-(Trifluoromethyl)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

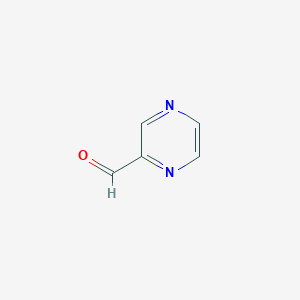

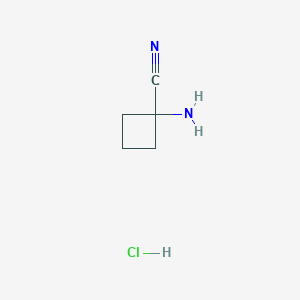

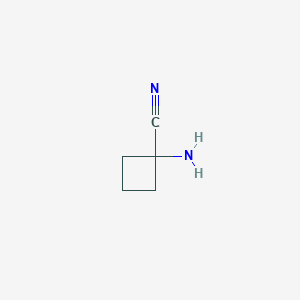

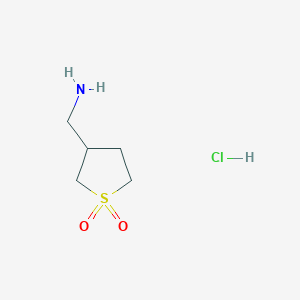

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)

![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)